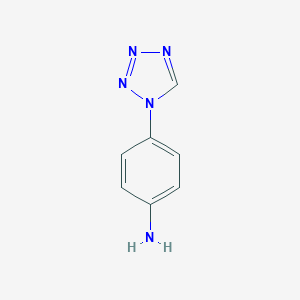

4-(1h-Tetrazol-1-yl)aniline

Overview

Description

Synthesis Analysis

The synthesis of 4-(1H-Tetrazol-1-yl)aniline and related compounds involves several key steps, including the formation of tetrazole rings and the attachment of aniline groups. Studies on similar compounds have utilized different synthetic routes, including palladium-catalyzed amination reactions and chemical oxidative polymerization, indicating the versatility of synthetic approaches for compounds with tetrazole and aniline functionalities (Cho et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-(1H-Tetrazol-1-yl)aniline is characterized by X-ray crystallography and density functional theory (DFT) calculations, providing insights into its geometric parameters, electronic structures, and spectral assignments. For instance, the crystal structure of bis[2-(1H-benzimidazol-2-yl-κN3)aniline-κN]bis(nitrato-κO)cadmium(II) reveals a distorted octahedral geometry, demonstrating the structural complexity of tetrazole-aniline derivatives (Kim & Kang, 2019).

Chemical Reactions and Properties

4-(1H-Tetrazol-1-yl)aniline participates in various chemical reactions, including cycloisomerization and Pictet-Spengler reactions, showcasing its reactivity and potential for generating complex molecular scaffolds. For example, the gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes leads to the synthesis of tetrahydropyrido[4,3-b]indole scaffolds, highlighting the compound's utility in synthesizing heterocyclic compounds (Reddy et al., 2012).

Physical Properties Analysis

The physical properties of 4-(1H-Tetrazol-1-yl)aniline, including its vibrational and spectroscopic properties, are critical for understanding its behavior and applications. The synthesis and characterization of similar compounds reveal insights into their UV-Visible and 13C NMR spectroscopic data, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-bonding orbital (NBO) analysis, providing a comprehensive view of their physical characteristics (Wu et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(1H-Tetrazol-1-yl)aniline, such as its reactivity, stability, and interactions with other molecules, are essential for its application in various fields. Studies on related compounds demonstrate their potential as ligands for mixed-mode chromatography and their role in forming stable radical cations, indicating the diverse chemical behaviors and applications of tetrazole-aniline derivatives (Shi et al., 2009).

Scientific Research Applications

Synthesis and Structural Characterization

4-(1H-Tetrazol-1-yl)aniline derivatives have been synthesized and characterized through various methods. Yılmaz et al. (2015) synthesized phenyl tetrazoles, including 1-phenyl-1H-tetrazole, from aniline and other derivatives, and characterized them using spectroscopic techniques and single-crystal X-ray diffraction. The thermal decomposition of these compounds was also investigated, providing insights into their stability and potential applications in materials science (Yılmaz et al., 2015).

Electrochemical Applications

Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer based on a derivative of 4-(1H-Tetrazol-1-yl)aniline. This polymer demonstrated promising applications as a counter electrode in dye-sensitized solar cells, showing a higher energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).

Photophysical Properties and Electroluminescence

A study by Vezzu et al. (2010) focused on tetradentate bis-cyclometalated platinum complexes derived from N,N-di(phenyl)aniline derivatives, showcasing their potential in organic light-emitting diodes (OLEDs) due to their high luminescence and electroluminescence properties. This highlights the potential of 4-(1H-Tetrazol-1-yl)aniline derivatives in advanced display technologies and lighting applications (Vezzu et al., 2010).

Photocatalysis

Saritha et al. (2021) demonstrated the use of a carbazole-based photocatalyst, 4CzIPN, for the efficient arylation of 2H-indazole derivatives. The study highlights the potential of 4-(1H-Tetrazol-1-yl)aniline derivatives in photocatalytic applications, offering a safe and accessible synthetic route for arylation reactions (Saritha et al., 2021).

Crystallography and Material Properties

Research by Slyvka et al. (2019) involved the synthesis and crystal structure analysis of a compound derived from 4-(1H-Tetrazol-1-yl)aniline, shedding light on the molecular geometry and intermolecular interactions within the crystal lattice. This type of research is crucial for understanding the material properties and potential applications of these compounds in various fields (Slyvka et al., 2019).

Future Directions

Research into “4-(1h-Tetrazol-1-yl)aniline” and its derivatives is ongoing. For instance, in vitro cytotoxic evaluation has indicated that some hybrids of the compound exhibit potent inhibitory activities against certain cancer cell lines . This suggests potential future applications in cancer treatment.

Mechanism of Action

Target of Action

Tetrazole derivatives have been known to interact with various biological targets, such as the glucagon-like peptide-1 receptor (glp-1r) .

Mode of Action

It’s worth noting that tetrazole rings often act as bioisosteric substitutes for carboxylic acid fragments, which can modulate the activity of the compound .

Result of Action

Some tetrazole derivatives have shown cytotoxic activities against certain tumor cell lines .

Action Environment

It’s known that the compound has a storage temperature of -20°c , indicating that temperature could be a significant environmental factor affecting its stability.

properties

IUPAC Name |

4-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRAUWWVBVECPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341248 | |

| Record name | 4-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1h-Tetrazol-1-yl)aniline | |

CAS RN |

14213-13-9 | |

| Record name | 4-(1H-Tetrazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)

![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)